6-Chlorohexan-1-ol;methanesulfonic acid
Description
1.1 6-Chlorohexan-1-ol 6-Chlorohexan-1-ol (CAS 2009-83-8) is a primary alcohol with a terminal chlorine substituent (C₆H₁₃ClO). It serves as a key intermediate in organic synthesis, particularly in constructing fluorescent probes. For instance, it reacts with 6-chlorouracil to form a flavin-based fluorescent probe (Ts-OF), enabling the detection of antioxidant amino acids . The terminal chloro group enhances its reactivity in nucleophilic substitution reactions, making it valuable for stepwise synthetic protocols under mild conditions .
1.2 Methanesulfonic Acid (MSA) Methanesulfonic acid (CH₃SO₃H, CAS 75-75-2) is a strong organic acid (pKa = −1.9) with high solubility in water and oxygenated solvents . It is non-oxidizing, biodegradable, and less corrosive than mineral acids, positioning it as a "green" alternative in industrial applications. MSA is widely used in catalysis (e.g., esterification, polymerization), electroplating (tin, lead), and scale removal due to its ability to form highly soluble methanesulfonate salts . It also demonstrates superior performance in leaching rare earth elements (REEs) from phosphogypsum compared to hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) .
Properties
CAS No. |
93847-88-2 |
|---|---|
Molecular Formula |
C7H17ClO4S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
6-chlorohexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4) |
InChI Key |
XQOXLWTYDHGIFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C(CCCCl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chlorohexan-1-ol
Historical Context and Challenges
6-Chlorohexan-1-ol serves as a critical intermediate in synthesizing cilastatin, a renal dehydropeptidase inhibitor used in combination with antibiotics like imipenem. Early methods faced limitations such as low yields (60–80%), reliance on toxic reagents (e.g., indium chloride), and high costs (e.g., N-tert-butylbenzenesulfinimidoyl chloride). The need for an industrially viable, eco-friendly process drove innovation in catalytic systems and solvent selection.
Advancements in Oxidation Systems
The patent CN102557901B introduces a trichloroisocyanuric acid (TCCA)/TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) oxidation system that addresses these challenges. Key innovations include:
- Dual-Solution Feed Mechanism : Solution A (saturated NaHCO₃) and Solution B (6-chlorohexan-1-ol + TEMPO in dichloromethane) are co-dropped into a TCCA-containing reactor. This controlled addition minimizes side reactions (e.g., overoxidation to carboxylic acids) and stabilizes reactive intermediates.
- Optimized Stoichiometry : TCCA is used at 0.75–1.0 equivalents relative to the alcohol, while TEMPO loading is maintained at 0.3–0.6 mol%. Excess TCCA generates hypochlorous acid (HOCl) in situ, which TEMPO mediates into a selective oxoammonium ion for alcohol oxidation.
- Temperature Control : Reactions are conducted ≤35°C to prevent thermal degradation of the aldehyde product.
Table 1: Performance of TCCA/TEMPO System for 6-Chlorohexan-1-ol Oxidation
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| TCCA Equivalents | 0.75–1.0 | Maximizes Cl⁺ availability |
| TEMPO Loading | 0.3–0.6 mol% | Balances cost and efficacy |
| Reaction Temperature | ≤35°C | Prevents aldehyde degradation |
| Yield | 86–90% | Industry-compatible |
| Purity (GC) | 95–97.6% | Reduces downstream purification |
Preparation of Methanesulfonic Acid
Industrial Synthesis Routes
Methanesulfonic acid (MSA), a strong organic acid with applications in electroplating and pharmaceuticals, is produced via:
- Methyl Mercaptan Oxidation :
$$ \text{CH}3\text{SH} + 3\text{O}2 \rightarrow \text{CH}3\text{SO}3\text{H} $$
Catalyzed by vanadium oxides at 150–200°C, this exothermic process requires stringent control to prevent overoxidation to SOₓ. - Chlorosulfonation of Methane :
$$ \text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H} $$
Conducted in excess SO₃ at 70–90°C, this method avoids hazardous intermediates but faces challenges in methane activation.
Analytical Validation in Pharmaceuticals
MSA’s role as a degradation marker in busulfan formulations necessitates precise quantification. Thermo Fisher’s IC protocol employs:
- Column : Dionex IonPac AS11-HC (4 µm, 250 mm × 4 mm).
- Eluent : KOH gradient (5–40 mM over 15 min).
- Detection : Suppressed conductivity with a detection limit of 0.03 mg/mL.
This method ensures MSA levels remain below pharmacopeial thresholds, critical for drug stability monitoring.
Table 2: Comparison of MSA Synthesis Methods
| Method | Conditions | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Methyl Mercaptan Oxidation | 150–200°C, V₂O₅ | 85–90% | High purity | SOₓ byproduct generation |
| Chlorosulfonation | 70–90°C, excess SO₃ | 75–80% | No toxic intermediates | Low methane conversion |
Chemical Reactions Analysis
6-Chlorohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium bromide (NaBr) in the presence of N,N-dimethylformamide (DMF) to form 6-bromohexan-1-ol.
Oxidation Reactions: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form hexan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Chlorohexan-1-ol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Key Findings :
- Acidity and Solubility : MSA’s high acidity (comparable to HCl) and the high solubility of its salts make it effective in applications requiring cation stabilization, such as metal leaching and electroplating .
- Cleaning Efficiency : MSA dissolves calcium carbonate scale 30% faster than citric acid and outperforms HCl in maintaining dissolved cations due to methanesulfonate salt stability .
- Green Chemistry : MSA’s low vapor pressure, odorless nature, and biodegradability reduce workplace hazards and environmental persistence compared to HCl and sulfuric acid .
2.2 6-Chlorohexan-1-ol vs.
- Reactivity : The terminal position facilitates nucleophilic substitution reactions, as seen in its coupling with 6-chlorouracil . In contrast, internal chloro-alcohols (e.g., 5-chlorohexan-1-ol) may exhibit steric hindrance.
- Synthetic Utility: Compared to non-halogenated alcohols (e.g., hexan-1-ol), the chloro group enhances leaving-group ability, enabling efficient SN2 reactions without harsh conditions .
Methanesulfonic Acid
- Leaching REEs : MSA achieved 85% REE recovery from phosphogypsum, surpassing HCl (72%) and PTSA (65%) under identical conditions .
- Electroplating : Tin coatings plated using MSA exhibit 99.9% purity and lower porosity than fluoboric acid systems, avoiding toxic fluoride emissions .
- Industrial Cleaning : MSA-based formulations remove 95% of calcium carbonate scale in 10 minutes, outperforming citric acid (60% removal) .
6-Chlorohexan-1-ol
- Fluorescent Probe Synthesis: Enabled the development of Ts-OF, a probe detecting antioxidant amino acids with a 10 nM detection limit .
Q & A
Q. What are the optimal methods for synthesizing derivatives of 6-Chlorohexan-1-ol using methanesulfonic acid (MSA)?
Methodological Answer: Derivatization of 6-Chlorohexan-1-ol often involves esterification or sulfonation. For example, methanesulfonic acid esters can be synthesized by reacting 6-Chlorohexan-1-ol with MSA in the presence of a non-nucleophilic base (e.g., triethylamine) and mesyl chloride under anhydrous conditions . Key parameters include:
- Temperature control (0°C to room temperature).
- Stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to mesyl chloride).
- Solvent selection (dichloromethane or THF for optimal solubility).
Q. How does methanesulfonic acid act as a catalyst in organic reactions compared to other acids?
Methodological Answer: MSA is a strong, non-volatile acid with high solubility in polar organic solvents. Its catalytic efficiency in esterification, Friedel-Crafts alkylation, or condensation reactions is attributed to:
- High proton donation capacity (pKa ~ -1.9) .
- Minimal side reactions (e.g., fewer carbocation rearrangements vs. H₂SO₄).
- Compatibility with moisture-sensitive reactions due to low hygroscopicity.
Key Comparison (MSA vs. HCl in Lipid Peroxidation Assays):
- MSA enhances chromophore formation for both malondialdehyde (MDA) and 4-hydroxyalkenals (586 nm absorbance) .
- HCl selectively detects MDA but inhibits 4-hydroxyalkenal reactions .
Advanced Research Questions
Q. How can kinetic modeling and Design of Experiments (DoE) optimize impurity control in MSA-catalyzed reactions?
Methodological Answer: A DoE approach identifies critical factors influencing diastereomer formation (e.g., in API synthesis). For MSA-catalyzed systems:
- Key Variables: MSA concentration, temperature, solvent volume, and reagent stoichiometry .
- Kinetic Model Development: Track impurity levels (e.g., diastereomer 4) and apply Arrhenius equations to predict formation rates.
- Optimization: Use response surface methodology (RSM) to minimize impurities while maintaining yield.
Q. What mechanistic insights explain MSA’s role in atmospheric particle formation with amines?
Methodological Answer: MSA participates in nucleation with amines (e.g., dimethylamine) via:
Cluster Formation: Hydrogen-bonded MSA-amine-water complexes stabilize initial clusters .
Quantum Chemical Calculations: Predict thermodynamically favorable pathways for MSA-amine dimerization (ΔG < -10 kcal/mol) .
Semiempirical Modeling: Validates experimental particle growth rates under varying humidity.
Q. How does MSA concentration influence the electrorheological properties of polymer composites?
Methodological Answer: In electrorheological fluids, MSA-doped polymers exhibit conductivity-dependent yield stresses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
